molecular formula C7H6N4O2 B12960009 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

Cat. No.: B12960009
M. Wt: 178.15 g/mol
InChI Key: NAFHPMYIHVFECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a carboxylic acid group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1,3-dicarbonyl compounds under acidic conditions. This reaction leads to the formation of the triazolopyrimidine core structure. The reaction conditions typically involve the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using continuous flow reactors and automated synthesis platforms. These methods allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green solvents and environmentally friendly catalysts can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the functional groups on the triazolopyrimidine core, leading to the formation of derivatives with different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different pharmacological properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group at the 7-position allows for further functionalization and derivatization, making it a versatile scaffold for drug discovery and development .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C7H6N4O2/c1-4-2-5(6(12)13)9-7-10-8-3-11(4)7/h2-3H,1H3,(H,12,13)

InChI Key

NAFHPMYIHVFECX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=CN12)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.